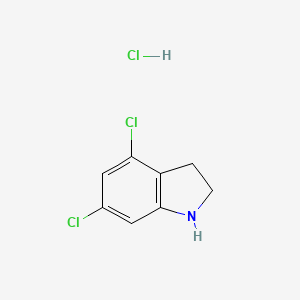

4,6-Dichloroindoline hydrochloride

Overview

Description

4,6-Dichloroindoline hydrochloride is a chemical compound with the molecular formula C8H8Cl3N and a molecular weight of 224.51 . It is not intended for human or veterinary use and is used for research purposes only.

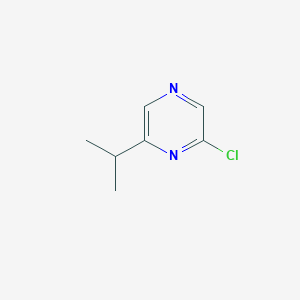

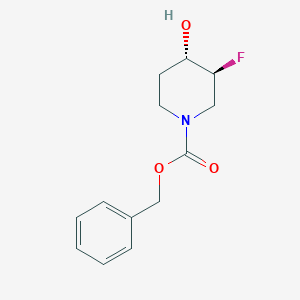

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C8H8Cl3N . Unfortunately, the specific details about the molecular structure are not available in the retrieved resources.Scientific Research Applications

Anticonvulsant Activity Prediction

A study conducted by Sharma and Sharma (2014) utilized molecular modeling approaches to predict therapeutic anticonvulsant ligands among substituted 4,6-dichloroindole-2-carboxylic acids. Their research focused on understanding the structural properties required for high affinity towards the glycine binding site of the N-methyl-d-aspartate receptor. This work suggests potential applications of 4,6-Dichloroindoline hydrochloride derivatives in developing anticonvulsant drugs Sharma & Sharma, 2014.

Synthesis of Anticancer Intermediates

Guo Lei-ming (2012) reported on the synthesis process of 4,6-Dichloro-2-methylpyrimidine, an important intermediate of the synthetic anticancer drug dasatinib. This highlights the role of this compound derivatives in the pharmaceutical industry, especially in the synthesis of compounds with anticancer properties Guo, 2012.

Rooting Promoters Without Estrogenic Activity

Research by Katayama, Saito, and Kanayama (2010) identified 5,6-Dichloroindole-3-acetic acid and 4-chloroindole-3-acetic acid, synthesized from corresponding chlorinated indole compounds, as strong rooting-promoting agents in plant cuttings. These compounds, related to this compound, demonstrated significant potential as new rooting promoters without estrogenic activity, which is crucial for sustainable agriculture Katayama, Saito, & Kanayama, 2010.

Metal Cation Binding and Chemosensing

A study by Abel, Averin, and Beletskaya (2016) explored the synthesis of novel oxaazamacrocycles incorporating the quinoline moiety, which includes 4,6-dichloroquinoline derivatives. These macrocycles demonstrated specific binding properties towards metal cations and were found to be effective in selective fluorescent and colorimetric chemosensing for Cu(II), indicating applications in chemical sensing and environmental monitoring Abel, Averin, & Beletskaya, 2016.

Safety and Hazards

4,6-Dichloroindoline hydrochloride is associated with several hazards. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4,6-dichloro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N.ClH/c9-5-3-7(10)6-1-2-11-8(6)4-5;/h3-4,11H,1-2H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RREOOKIQVLLQMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=CC(=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70920448 | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

903551-23-5 | |

| Record name | 4,6-Dichloro-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70920448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

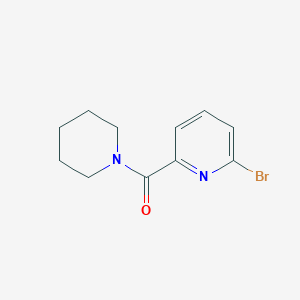

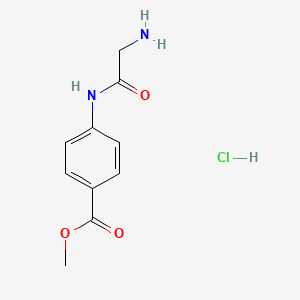

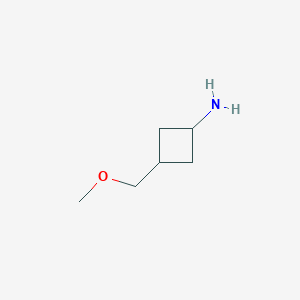

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethoxy)phenyl]cyclopropanemethanamine](/img/structure/B3090307.png)

![2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B3090309.png)

![1-[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]-1-ethanone](/img/structure/B3090343.png)